molecular formula C23H16BrN3O4S B11598025 (5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11598025
M. Wt: 510.4 g/mol
InChI Key: UNNDVWBDWFCZQM-NDENLUEZSA-N
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Description

The compound (5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that features a unique combination of functional groups, including a bromophenyl group, a furan ring, and a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include 3-bromophenyl furan and 3,4-dimethoxyphenyl thiazolo-triazole. The key steps in the synthesis may involve:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom into the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Condensation reaction: The final step involves the condensation of the bromophenyl furan with the thiazolo-triazole core under reflux conditions in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of furanones

    Reduction: Formation of phenyl derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the bromine atom can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H16BrN3O4S

Molecular Weight

510.4 g/mol

IUPAC Name

(5Z)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H16BrN3O4S/c1-29-18-8-6-14(11-19(18)30-2)21-25-23-27(26-21)22(28)20(32-23)12-16-7-9-17(31-16)13-4-3-5-15(24)10-13/h3-12H,1-2H3/b20-12-

InChI Key

UNNDVWBDWFCZQM-NDENLUEZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Br)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Br)SC3=N2)OC

Origin of Product

United States

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